1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene
説明
1-[(1E)-3-Bromoprop-1-en-1-yl]-4-nitrobenzene (CAS: 79750-53-1) is a nitro-substituted aromatic compound featuring a brominated propenyl group at the para position. Its molecular formula is C₉H₈BrNO₂, with a molecular weight of 242.07 g/mol . The compound is synthesized via bromination of propenyl intermediates, as demonstrated in a scaled reaction using phosphorus tribromide (PBr₃) in dichloromethane (DCM), yielding a light-yellow solid with a 96% crude yield . Key spectroscopic data includes ¹H NMR signals at δ 7.31 (d, J = 8.6 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), and 6.59 (d, J = 15.6 Hz, 1H), confirming the (E)-configuration of the propenyl group . The compound is noted for its instability, requiring immediate use in subsequent reactions .
特性
IUPAC Name |
1-[(E)-3-bromoprop-1-enyl]-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H,7H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENMSXPRVAEDIW-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCBr)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CBr)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Sequential Functionalization of Benzene Derivatives
The synthesis leverages sequential bromination and nitration reactions, with careful consideration of directing effects. The propenyl group’s ortho/para-directing nature ensures precise nitro group placement. Two primary strategies dominate:
Propenylation → Bromination → Nitration
Nitration → Propenylation → Bromination
Stepwise Laboratory Synthesis
Propenylation of Benzene
Reaction Conditions
- Catalyst: AlCl₃ (0.1 eq)
- Reagent: 3-Chloropropene (1.2 eq)
- Solvent: Anhydrous DCM, 0°C → RT
- Yield: 68-72%
Mechanistic Insight
Electrophilic aromatic substitution forms the propenylbenzene core. The aluminum chloride catalyst polarizes the C-Cl bond, generating a carbocation that attacks benzene’s π-system:
$$
\text{CH₂=CH-CH₂Cl} + \text{AlCl₃} → \text{CH₂=CH-CH₂⁺} \cdots \text{AlCl₄⁻}
$$
Allylic Bromination
Optimized Protocol
| Parameter | Value |
|---|---|
| Brominating Agent | NBS (1.05 eq) |
| Initiator | AIBN (0.01 eq) |
| Solvent | CCl₄, reflux |
| Time | 6 hr |
| Yield | 85% |
Side Reactions
Para-Selective Nitration
Critical Parameters
| Stage | Duration | Observation |
|---|---|---|
| Acid Mixing | 30 min | Exothermic (ΔT=15°C) |
| Substrate Addition | 45 min | Yellow precipitate |
| Quenching | Instant | pH 7.0 with NaHCO₃ |
Yield Optimization
Industrial-Scale Production
Continuous Flow Reactor Design
Key Advantages
- 40% reduced reaction time vs batch processing
- 99.8% mass transfer efficiency
Operational Parameters
| Component | Specification |
|---|---|
| Reactor Volume | 500 L |
| Flow Rate | 12 L/min |
| Temperature Zones | 3 (5°C, 25°C, -10°C) |
| Annual Capacity | 8.2 MT |
Waste Management Protocols
- H₂SO₄ Recovery: 92% via vacuum distillation
- Br₂ Scrubbers: NaOH traps (99.5% efficiency)
Spectroscopic Characterization
Comparative Spectral Data
X-ray Crystallography
- Space Group: P2₁/c
- Bond Lengths: C-Br 1.914 Å, C=C 1.337 Å
- Dihedral Angle: 8.2° between aryl and propenyl planes
Methodological Comparisons
Efficiency Metrics
| Method | Total Yield | Purity | Cost Index |
|---|---|---|---|
| Laboratory Batch | 52% | 98% | 1.00 |
| Continuous Flow | 78% | 99.5% | 0.65 |
| Microwave-Assisted | 81% | 97% | 1.20 |
Environmental Impact
- E-Factor: 18.7 (batch) vs 6.3 (continuous)
- PMI: 23 kg/kg vs 8.4 kg/kg
Challenges and Optimization Frontiers
Stereochemical Control
Scale-Up Limitations
- Exotherm management in nitration requires precise cooling
- Bromine volatility leads to 12% mass loss in open systems
化学反応の分析
Types of Reactions
1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Peracids or other oxidizing agents.
Major Products
Substitution: Amino or thiol derivatives.
Reduction: 1-[(1E)-3-aminoprop-1-en-1-yl]-4-nitrobenzene.
Oxidation: Epoxides or hydroxylated derivatives.
科学的研究の応用
1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromopropenyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules and pathways involved .
類似化合物との比較
Data Table: Structural and Reactivity Comparison
生物活性
1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene is a compound of interest due to its potential biological activities, including antibacterial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of a bromopropene moiety and a nitrobenzene group. Its molecular formula is with a molecular weight of approximately 215.07 g/mol. The unique structure contributes to its reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assessments have shown that derivatives of nitrobenzene can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Specific IC50 values for related compounds suggest that they can effectively inhibit cancer cell proliferation at low concentrations, making them potential candidates for anticancer drug development .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains. In particular, studies have demonstrated that it exhibits inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be effective at concentrations around 6.50 mg/mL, indicating its potential as an antibacterial agent .
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's biological profile. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The DPPH free radical scavenging assay indicates that similar compounds have IC50 values around 0.14 µg/mL, suggesting strong antioxidant capabilities .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cytotoxicity : Induction of apoptosis in cancer cells through oxidative stress.
- Antibacterial Action : Disruption of bacterial cell membranes and inhibition of protein synthesis.
- Antioxidant Defense : Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Anticancer Study : A study on a related nitrobenzene derivative revealed an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 breast cancer cells, indicating significant cytotoxicity while sparing healthy cell lines .
- Antibacterial Efficacy : In a comparative study, the compound was tested against standard antibiotics and showed superior efficacy against resistant strains of bacteria, suggesting its potential as an alternative treatment option .
- Antioxidant Assessment : The compound's ability to reduce lipid peroxidation in cellular models was evaluated, showing promising results that could lead to applications in preventing oxidative damage in various diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
